molecular formula C17H23N3O6 B2724288 N-[2-(1,3-benzodioxol-5-yl)-2-morpholinoethyl]-N-(2-hydroxyethyl)ethanediamide CAS No. 896351-24-9

N-[2-(1,3-benzodioxol-5-yl)-2-morpholinoethyl]-N-(2-hydroxyethyl)ethanediamide

Cat. No. B2724288
CAS RN: 896351-24-9
M. Wt: 365.386
InChI Key: CTOWJCFZYUFQDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1,3-benzodioxol-5-yl)-2-morpholinoethyl]-N-(2-hydroxyethyl)ethanediamide, also known as BDMC, is a synthetic compound that has been of interest to researchers due to its potential therapeutic applications. BDMC is known to have anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Efficient Synthesis and Receptor Antagonist Applications

An efficient stereoselective synthesis of Aprepitant, a clinically relevant NK(1) receptor antagonist, showcases the application of N-[2-(1,3-benzodioxol-5-yl)-2-morpholinoethyl]-N-(2-hydroxyethyl)ethanediamide derivatives. This synthesis involves a novel crystallization-induced asymmetric transformation and highlights interesting rearrangements during the optimization process, underscoring the compound's significance in medicinal chemistry (Brands et al., 2003).

Molecular Modelling and DNA Topoisomerase II Inhibition

Research into bisnaphthalimide derivatives, related to N-[2-(1,3-benzodioxol-5-yl)-2-morpholinoethyl]-N-(2-hydroxyethyl)ethanediamide, indicates their potential as DNA topoisomerase II inhibitors. These compounds exhibit significant cytotoxicity against certain cancer cell lines, with molecular modelling studies suggesting that their efficacy may be attributed to favorable interactions with DNA (Filosa et al., 2009).

Cytotoxicity and Antiprotozoal Activity

Compounds structurally related to N-[2-(1,3-benzodioxol-5-yl)-2-morpholinoethyl]-N-(2-hydroxyethyl)ethanediamide have been isolated from natural sources and evaluated for their cytotoxicity against cancer cell lines and antiprotozoal activity. Such studies contribute to the understanding of these compounds' biological activities and potential therapeutic applications (Ganapaty et al., 2009).

Polymer Synthesis and Hydrophilicity Improvement

The synthesis of poly(glycolic acid-alt-l-aspartic acid) from a morpholine-2,5-dione derivative represents another application of compounds related to N-[2-(1,3-benzodioxol-5-yl)-2-morpholinoethyl]-N-(2-hydroxyethyl)ethanediamide. This research demonstrates the potential of such compounds in developing polymers with enhanced hydrophilicity, relevant for biomedical applications (Wang & Feng, 1997).

properties

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N-(2-hydroxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O6/c21-6-3-18-16(22)17(23)19-10-13(20-4-7-24-8-5-20)12-1-2-14-15(9-12)26-11-25-14/h1-2,9,13,21H,3-8,10-11H2,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOWJCFZYUFQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NCCO)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide

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